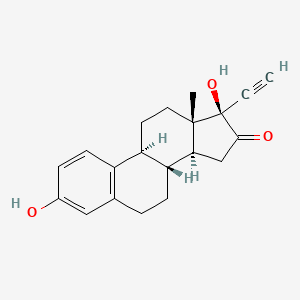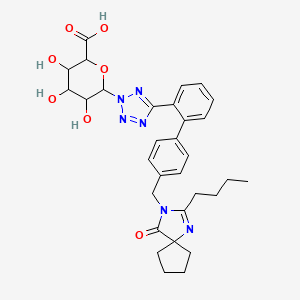
(2Z)-Afatinib
Vue d'ensemble
Description
Afatinib impurity is a byproduct or degradation product formed during the synthesis or storage of Afatinib, a potent and irreversible tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets the epidermal growth factor receptor (EGFR) and other members of the ErbB family, inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival .
Mécanisme D'action
Target of Action
Afatinib Impurity D, also known as Z-Afatinib, primarily targets the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These receptors play a crucial role in cell proliferation, survival, invasion, and differentiation .
Mode of Action
Z-Afatinib is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This action leads to the downregulation of ErbB signaling .
Biochemical Pathways
The primary biochemical pathway affected by Z-Afatinib is the EGFR-dependent downstream pathway, particularly the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . This pathway is often mutated in lung cancer and is involved in fundamental processes such as cell proliferation, survival, invasion, and differentiation .
Pharmacokinetics
Z-Afatinib exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration and thereafter decline, at least bi-exponentially . Afatinib metabolism is minimal, with unchanged drug predominantly excreted in the faeces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .
Result of Action
The result of Z-Afatinib’s action is the suppression of tumor cell growth and spread across a broad range of cancers . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Z-Afatinib prevents the activation of these receptors, thereby inhibiting the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of Z-Afatinib can be influenced by various environmental factors. For instance, food intake can reduce total exposure to afatinib . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of afatinib . Age, ethnicity, smoking status, and hepatic function have no influence on afatinib pharmacokinetics, while females and patients with low body weight have increased exposure to afatinib .
Méthodes De Préparation
The synthesis of Afatinib impurity involves several steps, including nitro-reduction, amidation, and salification. The process begins with the reduction of a nitro compound to an amine, followed by amidation to form the desired amide. The final step involves salification to obtain the impurity in its stable form. Industrial production methods focus on optimizing yield and purity while minimizing the formation of impurities. This is achieved through careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts .
Analyse Des Réactions Chimiques
Afatinib impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Afatinib impurity can lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
Afatinib impurity is primarily studied in the context of pharmaceutical research to understand its formation, stability, and potential impact on the efficacy and safety of Afatinib. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in drug formulations. In biology and medicine, research on Afatinib impurity helps in understanding the metabolic pathways and potential toxicological effects of the impurity. Industrial applications include quality control and process optimization to ensure the production of high-purity Afatinib .
Comparaison Avec Des Composés Similaires
Afatinib impurity can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of Erlotinib, Gefitinib, and Lapatinib. These impurities share common structural features and degradation pathways but differ in their specific chemical structures and reactivity. The uniqueness of Afatinib impurity lies in its specific formation pathway and its impact on the stability and efficacy of Afatinib .
Propriétés
IUPAC Name |
(Z)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-QGZUEGPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103129 | |
| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1680184-59-1 | |
| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1680184-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














